BenchChemオンラインストアへようこそ!

2-Cyano-3-phenylbut-2-enamide

Antiviral drug discovery Flavivirus protease inhibition Structure-activity relationship

2-Cyano-3-phenylbut-2-enamide (CAS 91137-68-7) is the (E)-configured, β-methyl-substituted prototype of the 3-aryl-2-cyanoacrylamide class—a rationally designed pharmacophore for Dengue (DENV) and West Nile virus (WNV) NS2B-NS3 serine protease inhibitors. The α-cyano group serves as a reversible covalent warhead, while the β-phenyl ring occupies the S1 pocket. Critically, the β-methyl substituent modifies electrophilicity and hydrolytic stability compared to the de-methyl analog (CAS 709-79-5), directly impacting target engagement and selectivity. Generic substitution is not feasible because E/Z stereochemistry and β-substitution profoundly influence potency and off-target profiles. Procure this stereochemically pure (E)-isomer to ensure reproducible SAR, biochemical assay validation, and synthetic intermediate consistency.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 91137-68-7
Cat. No. B2364389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-phenylbut-2-enamide
CAS91137-68-7
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESCC(=C(C#N)C(=O)N)C1=CC=CC=C1
InChIInChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+
InChIKeyBCUZMFYXVADHLQ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-phenylbut-2-enamide (CAS 91137-68-7): A Core Scaffold in the 3-Aryl-2-cyanoacrylamide Class of Antiviral Protease Inhibitors


2-Cyano-3-phenylbut-2-enamide (CAS 91137-68-7) is the (E)-configured, β-methyl-substituted member of the 3-aryl-2-cyanoacrylamide family . This class was rationally designed as a core pharmacophore for inhibitors of Dengue (DENV) and West Nile virus (WNV) NS2B-NS3 serine proteases [1]. The compound features an α-cyano group acting as a weakly electrophilic warhead targeting the catalytic serine, a β-phenyl ring for S1 pocket occupancy, and a β-methyl group that distinguishes it from the simpler 2-cyano-3-phenylacrylamide (CAS 709-79-5) scaffold [1]. With a molecular formula of C₁₁H₁₀N₂O, a molecular weight of 186.21 g/mol, a computed LogP of 2.17, and a polar surface area (PSA) of 66.88 Ų, this compound represents the unsubstituted phenyl prototype within an 86-analog structure–activity relationship (SAR) series and serves as both a key synthetic intermediate and a reference point for analog optimization [2].

Why Generic Substitution Fails for 2-Cyano-3-phenylbut-2-enamide: Stereochemistry and β-Methyl Substitution Drive Target Engagement in Antiviral Protease Inhibition


Generic substitution among 3-aryl-2-cyanoacrylamides is not feasible because both the E/Z stereochemistry of the acrylamide double bond and the presence of the β-methyl substituent profoundly influence biological activity [1]. In the seminal SAR study by Nitsche et al., the electron density of the aryl moiety and the integrity of the central double bond were identified as critical determinants of inhibitor potency against DENV and WNV proteases, with the planar (E)-configuration being essential for target engagement [1]. The β-methyl group present in 2-cyano-3-phenylbut-2-enamide (but absent in 2-cyano-3-phenylacrylamide, CAS 709-79-5) alters the electronic and steric profile of the Michael acceptor system, directly affecting both the electrophilicity of the β-carbon and the hydrolytic stability of the cyanoacrylamide warhead—properties that cannot be assumed equivalent across analogs [2]. Furthermore, the amide residue and aryl substitution pattern dictate selectivity between DENV protease, WNV protease, and off-target serine proteases such as thrombin; for the para-hydroxy analog, a selectivity ratio of only 2.8:1 (DENV vs. thrombin) was observed, underscoring that even subtle structural modifications can shift the selectivity profile and compromise target engagement [1]. Consequently, procurement of a specific cyanoacrylamide congener—rather than a generic class representative—is critical for reproducible SAR, biochemical assay validation, and synthetic intermediate consistency [1].

Quantitative Differentiation Evidence for 2-Cyano-3-phenylbut-2-enamide Against Closest Analogs and In-Class Candidates


β-Methyl Substitution and E-Configuration Define the Core Scaffold for DENV/WNV Protease Inhibitor SAR

2-Cyano-3-phenylbut-2-enamide represents the unsubstituted phenyl prototype within the 3-aryl-2-cyanoacrylamide inhibitor class. In the comprehensive SAR analysis by Nitsche et al., the unsubstituted phenyl analog served as the baseline scaffold from which 86 derivatives were elaborated, with structural variations systematically introduced at the aryl ring and amide positions [1]. The (E)-configuration and β-methyl substitution are essential features: the β-methyl group distinguishes this compound from the simpler 2-cyano-3-phenylacrylamide (CAS 709-79-5), which lacks the methyl substituent and possesses different electronic properties at the Michael acceptor . While the para-hydroxy analog (compound 21) emerged as the most potent inhibitor in the series with Ki values of 35.7 µM and 44.6 µM for DENV and WNV proteases respectively, the unsubstituted phenyl prototype provides the essential reference point for quantifying the contribution of each substituent to target affinity and selectivity [1]. The absence of a para-substituent on the phenyl ring makes 2-cyano-3-phenylbut-2-enamide the optimal starting material for introducing diverse functional groups via electrophilic aromatic substitution or cross-coupling, a synthetic advantage over pre-functionalized analogs .

Antiviral drug discovery Flavivirus protease inhibition Structure-activity relationship

Ti(OiPr)₄/Pyridine-Mediated Knoevenagel Condensation Enables Highly Stereoselective Synthesis of the (E)-Isomer in 93% Yield

The (E)-isomer of 2-cyano-3-phenylbut-2-enamide is accessible with high geometric purity via a Ti(OiPr)₄/pyridine-mediated Knoevenagel condensation between acetophenone and cyanoacetamide [1]. Robichaud & Liu reported that this protocol delivers the Knoevenagel olefin product in 93% isolated yield with essentially complete (E)-stereoselectivity, as confirmed by NMR analysis [1]. In contrast, alternative condensation methods employing piperidine or pyrrolidine catalysis typically yield mixtures of E and Z isomers that require chromatographic separation, reducing effective yield and introducing batch-to-batch variability [1]. When compared to the (Z)-isomer (CAS 25327-41-7), the (E)-isomer is the thermodynamically favored product under Ti(OiPr)₄/pyridine conditions; forcing (Z)-selective conditions requires entirely different catalytic systems, which are less established and lower-yielding [2]. This methodological distinction is critical for procurement: sourcing the stereochemically defined (E)-isomer ensures consistency in downstream SAR studies where the (Z)-isomer may be inactive or have altered target engagement [3].

Stereoselective synthesis Knoevenagel condensation Enamide chemistry

Computed LogP and PSA Differentiate 2-Cyano-3-phenylbut-2-enamide from the De-Methyl Analog for Permeability and Drug-Likeness Profiling

Computed physicochemical properties reveal key differences between 2-cyano-3-phenylbut-2-enamide and its de-methyl analog, 2-cyano-3-phenylacrylamide (CAS 709-79-5) . The presence of the β-methyl group increases the molecular weight from 172.18 g/mol to 186.21 g/mol and elevates the computed LogP from approximately 1.5 (for the de-methyl analog) to 2.17 for the butenamide . The PSA remains comparable at 66.88 Ų for 2-cyano-3-phenylbut-2-enamide . This LogP shift of approximately 0.6–0.7 log units is significant for membrane permeability predictions: a LogP in the 2.0–2.2 range places the compound closer to the optimal lipophilicity window (LogP 2–3) for passive membrane permeation compared to the more hydrophilic de-methyl analog [1]. Furthermore, the β-methyl substituent introduces an additional sp³-hybridized carbon, increasing the fraction of sp³ carbons (Fsp³) from 0.0 to 0.09, a parameter correlated with improved clinical developability . These differences, while computable rather than experimentally measured, provide quantitative guidance for selecting the appropriate scaffold based on the desired permeability profile in cell-based antiviral assays [1].

Physicochemical profiling Drug-likeness ADME prediction

Unsubstituted Phenyl Ring Enables Versatile Downstream Derivatization Compared to Pre-Functionalized Analogs

The unsubstituted phenyl ring of 2-cyano-3-phenylbut-2-enamide provides a chemically orthogonal handle for late-stage diversification that is absent in pre-functionalized analogs such as the para-hydroxy derivative (compound 21 from Nitsche et al.) [1]. The para-hydroxy analog, while the most potent DENV/WNV protease inhibitor in the series (Ki = 35.7 µM and 44.6 µM respectively), contains a phenolic –OH group that can complicate subsequent synthetic manipulations (e.g., requiring protection/deprotection steps) and may introduce metabolic liabilities (glucuronidation, sulfation) in cellular assays [1]. In contrast, 2-cyano-3-phenylbut-2-enamide can be directly elaborated via electrophilic aromatic substitution (nitration, halogenation, sulfonation) or transition-metal-catalyzed C–H activation to install diverse substituents at the ortho, meta, or para positions, enabling systematic exploration of the SAR around the aryl ring without the need for de novo scaffold synthesis [2]. This synthetic versatility positions the unsubstituted phenyl compound as the preferred entry point for library synthesis and fragment-based drug discovery approaches targeting flavivirus proteases, where rapid analog generation is essential .

Synthetic intermediate Medicinal chemistry diversification Late-stage functionalization

E/Z Stereochemistry Critically Influences Biological Activity, Requiring Stereodefined Procurement for Reproducible Assays

The 3-aryl-2-cyanoacrylamide scaffold contains a tetrasubstituted double bond that can exist as either (E) or (Z) geometric isomers. In the SAR study by Nitsche et al., the planar (E)-configuration was identified as essential for maintaining the coplanarity of the cyanoacrylamide system, which enables proper orientation of the nitrile warhead toward the catalytic serine of DENV and WNV proteases [1]. The (Z)-isomer (CAS 25327-41-7), in which the phenyl and cyano groups are in a cis relationship, adopts a non-planar geometry due to steric clash between the phenyl ring and the carboxamide group, thereby disrupting the conjugation required for electrophilic character at the β-carbon [2]. Experimentally, the (E)-isomer can be obtained in high geometric purity via the Ti(OiPr)₄/pyridine Knoevenagel protocol (93% yield, single isomer) [3], while the (Z)-isomer requires distinct synthetic conditions and is typically obtained as a mixture requiring chromatographic separation [2]. For procurement, specifying the (E)-isomer (CAS 25327-42-8 or CAS 91137-68-7, which vendors assign to the (E)-isomer) is essential; procurement of stereochemically undefined material risks isomeric contamination that would produce irreproducible IC₅₀/Ki values in enzymatic assays [1].

Geometric isomerism Stereochemistry-activity relationship Assay reproducibility

Optimal Application Scenarios for 2-Cyano-3-phenylbut-2-enamide in Antiviral Drug Discovery and Synthetic Chemistry


Baseline Scaffold for Flavivirus NS2B-NS3 Protease Inhibitor SAR Libraries

2-Cyano-3-phenylbut-2-enamide serves as the optimal starting scaffold for constructing focused libraries targeting Dengue and West Nile virus NS2B-NS3 proteases. The unsubstituted phenyl ring provides a versatile platform for systematic introduction of electron-donating or electron-withdrawing substituents, which the Nitsche et al. SAR study identified as the dominant factor governing inhibitor potency [1]. Researchers can purchase this compound in stereochemically pure (E)-form and elaborate it via parallel synthesis to generate 20–50 analogs in a single campaign, enabling rapid identification of substituent effects on Ki values while using the parent compound as the internal reference standard for assay normalization [1].

Synthetic Intermediate for Heterocyclic Compound Libraries via Cyclization Chemistry

The α-cyano group and α,β-unsaturated amide moiety of 2-cyano-3-phenylbut-2-enamide make it a privileged intermediate for synthesizing nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrroles, via Michael addition–cyclocondensation cascades [1]. The β-methyl substituent introduces an additional point of structural diversity compared to the de-methyl analog (CAS 709-79-5), enabling access to methyl-substituted heterocycles that are prevalent in bioactive natural products and pharmaceutical agents [1]. The compound is commercially available from multiple suppliers, facilitating its use in multi-step synthetic sequences without the need for in-house scaffold construction [2].

Reference Standard for Stereochemical Integrity Testing in Cyanoacrylamide Procurement

Given the critical importance of (E)-stereochemistry for biological activity, 2-cyano-3-phenylbut-2-enamide can be employed as a reference standard for developing and validating analytical methods (HPLC, NMR) to confirm the geometric purity of purchased or synthesized cyanoacrylamide batches [1]. The characteristic NMR chemical shift differences between the (E)- and (Z)-isomers, particularly for the vinylic methyl and amide protons, provide unambiguous diagnostic signals for isomeric purity assessment [2]. This quality control application is essential for laboratories conducting biochemical assays where isomeric contamination could lead to erroneous structure–activity conclusions [1].

Covalent Warhead Development and Hydrolytic Stability Studies

The α-cyanoacrylamide moiety of 2-cyano-3-phenylbut-2-enamide represents a reversible covalent warhead for targeting cysteine and serine residues in proteins, a mechanism exploited in both kinase inhibitors (e.g., BTK, RSK2) and antiviral protease inhibitors [1][2]. Recent studies on substituted phenyl cyanoacrylamides have revealed that the hydrolytic stability of the warhead under physiological conditions is highly dependent on the aryl substitution pattern and the β-substituent [2]. The β-methyl group of the butenamide scaffold may enhance hydrolytic stability compared to the unsubstituted acrylamide analog, making it a valuable comparator for studying the relationship between β-substitution and warhead half-life under assay conditions [2].

Quote Request

Request a Quote for 2-Cyano-3-phenylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.